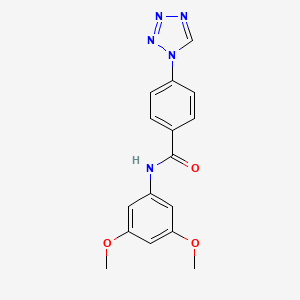![molecular formula C23H20FNO6S B11315510 3-(3-Fluorophenyl)-5-hydroxy-7-(3,4,5-trimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11315510.png)
3-(3-Fluorophenyl)-5-hydroxy-7-(3,4,5-trimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Fluorophenyl)-5-hydroxy-7-(3,4,5-trimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a combination of fluorophenyl, hydroxy, and trimethoxyphenyl groups attached to a thieno[3,2-b]pyridine core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-5-hydroxy-7-(3,4,5-trimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include scaling up the Suzuki-Miyaura coupling reaction and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
3-(3-Fluorophenyl)-5-hydroxy-7-(3,4,5-trimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the aromatic rings or the thieno[3,2-b]pyridine core.
Substitution: The fluorophenyl and trimethoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce new functional groups onto the aromatic rings.
科学的研究の応用
3-(3-Fluorophenyl)-5-hydroxy-7-(3,4,5-trimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3-Fluorophenyl)-5-hydroxy-7-(3,4,5-trimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to its potential anticancer effects . The compound’s structure allows it to bind to these targets and modulate their activity, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
- 3,4,5-Trimethoxycinnamamide-tethered 1,2,3-triazole derivatives
- 3,4,5-Trifluorophenylboronic acid
- 5-(4-Fluorophenyl)pyridine-3-carboxylic acid
Uniqueness
3-(3-Fluorophenyl)-5-hydroxy-7-(3,4,5-trimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid stands out due to its unique combination of functional groups and its potential for diverse chemical reactions. Its structure provides a versatile platform for modifications, making it valuable for various research applications.
特性
分子式 |
C23H20FNO6S |
|---|---|
分子量 |
457.5 g/mol |
IUPAC名 |
3-(3-fluorophenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C23H20FNO6S/c1-29-15-8-12(9-16(30-2)20(15)31-3)14-10-17(26)25-19-18(11-5-4-6-13(24)7-11)22(23(27)28)32-21(14)19/h4-9,14H,10H2,1-3H3,(H,25,26)(H,27,28) |
InChIキー |
XPDKPJLHBDZKLK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=C2SC(=C3C4=CC(=CC=C4)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-bromo-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11315431.png)
![7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one](/img/structure/B11315434.png)

![N-(4-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B11315453.png)
![N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11315455.png)
![3-chloro-N-[2-(morpholin-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11315461.png)
![5-(Azepan-1-yl)-2-{5-[(4-bromophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11315463.png)

![N-(4-methoxyphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11315475.png)
![2-(2-Bromophenyl)-8,9-dimethyl-7-(3-methyl-2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11315494.png)
![N-(3-methylphenyl)-2-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11315495.png)
![N-(3-chlorophenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11315499.png)


